Benzenepropanol, 2,5-dimethoxy-
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Overview
Description
Benzenepropanol, 2,5-dimethoxy-: is an organic compound with the molecular formula C11H16O3. It is characterized by the presence of a benzene ring substituted with two methoxy groups and a propanol chain. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with propanol in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction of 2,5-Dimethoxyphenylpropanone: Another method involves the reduction of 2,5-dimethoxyphenylpropanone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenepropanol, 2,5-dimethoxy- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,5-Dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: 2,5-Dimethoxyphenylpropanol.
Substitution: 2,5-Dimethoxy-4-bromobenzene.
Scientific Research Applications
Chemistry: Benzenepropanol, 2,5-dimethoxy- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of methoxy-substituted aromatic compounds on cellular processes .
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties .
Mechanism of Action
The mechanism by which Benzenepropanol, 2,5-dimethoxy- exerts its effects involves its interaction with various molecular targets. The methoxy groups enhance its ability to participate in hydrogen bonding and van der Waals interactions, making it a versatile compound in chemical reactions . The compound can act as a ligand for certain receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Benzenepropanol, 4-hydroxy-3-methoxy-: This compound has a similar structure but with a hydroxyl group instead of a methoxy group at the 4-position.
Benzenepropanol, β-amino-2,5-dimethoxy-: This compound has an amino group at the β-position, making it more reactive in certain chemical reactions.
Uniqueness: Benzenepropanol, 2,5-dimethoxy- is unique due to its dual methoxy substitution, which enhances its stability and reactivity in various chemical processes. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
33538-81-7 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
IGUFFVCWVNIHEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCO |
Origin of Product |
United States |
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